3-Aminofuro[3,2-b]pyridine-2-carboxamide
Description
Significance of Fused Heterocyclic Systems in Contemporary Chemical Biology
Fused heterocyclic systems are organic compounds in which two or more heterocyclic rings share a common bond and one or more atoms. These structures are of paramount importance in contemporary chemical biology due to their prevalence in natural products and their remarkable versatility as pharmacophores in synthetic drugs. The fusion of different heterocyclic rings creates a rigid, three-dimensional architecture that can facilitate precise interactions with biological targets such as enzymes and receptors. This structural rigidity can lead to enhanced binding affinity and selectivity, which are critical attributes for effective and safe medicines. Furthermore, the diverse array of heteroatoms (e.g., nitrogen, oxygen, sulfur) within these fused systems imparts a range of electronic properties and hydrogen bonding capabilities, further enhancing their potential for specific molecular recognition.
Overview of the Furo[3,2-b]pyridine (B1253681) Core in Scientific Investigations
The Furo[3,2-b]pyridine core, a bicyclic system composed of a furan (B31954) ring fused to a pyridine (B92270) ring, has been the subject of considerable scientific investigation. This scaffold is of interest due to its isosteric relationship with other biologically important heterocycles, such as purines and other fused systems. The combination of the electron-rich furan ring and the electron-deficient pyridine ring creates a unique electronic distribution that can be exploited for various chemical transformations and biological interactions.
The interest in furopyridine derivatives within medicinal chemistry is not a recent phenomenon. Historically, research into fused pyridine heterocycles has been a fruitful area of investigation. While specific early discoveries of furopyridines are not as prominently documented as some other heterocyclic systems, the broader exploration of pyridine-containing fused rings has been ongoing for decades. Pyridine and its derivatives have long been recognized for their diverse biological activities. mdpi.com The synthesis and evaluation of various furopyridine isomers have been driven by the successes of related scaffolds in yielding compounds with a wide array of therapeutic applications, including anticancer and antimicrobial properties.
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. alliedacademies.org This concept is a powerful tool in drug discovery, as scaffolds identified as privileged can serve as a starting point for the development of new ligands for a variety of receptors and enzymes. The Furo[3,2-b]pyridine core has been identified as a privileged scaffold due to its demonstrated ability to serve as the foundation for potent and selective inhibitors of various kinases and modulators of signaling pathways. alliedacademies.org The arrangement of hydrogen bond donors and acceptors, coupled with its defined three-dimensional shape, allows derivatives of the Furo[3,2-b]pyridine scaffold to interact with the ATP-binding sites of numerous kinases, which are a critical class of drug targets. alliedacademies.orgresearchgate.net
Scope and Research Focus on 3-Aminofuro[3,2-b]pyridine-2-carboxamide
This article will now narrow its focus to a specific derivative of the Furo[3,2-b]pyridine scaffold: This compound . While extensive research data on this exact molecule is limited in the public domain, its structural features suggest significant potential for biological activity. The presence of the 3-amino and 2-carboxamide (B11827560) substituents provides key functional groups for potential interactions with biological macromolecules.
Due to the limited specific data for this compound, the following sections will present research findings on closely related analogues, particularly thieno[2,3-b]pyridine (B153569) derivatives, which are often studied in parallel due to their structural similarities. This information provides valuable insights into the potential biological profile of the target compound.
Detailed Research Findings
Anticancer Activity of Related Thieno[2,3-b]pyridine and Furo[2,3-b]pyridine (B1315467) Derivatives
| Compound Analogue | Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| 3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | Not Specified | Data on synthesis reported, anticancer activity implied. | alliedacademies.org |
| Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative (2e) | MDA-MB-231 (Triple Negative Breast Cancer) | 13 µM (GI50) | mdpi.com |
| Imidazo[1,2-α]pyridine derivative (Compound 12) | HT-29 (Colon Cancer) | 4.15 ± 2.93 µM (IC50) | nih.gov |
| Imidazo[1,2-α]pyridine derivative (Compound 14) | B16F10 (Melanoma) | 21.75 ± 0.81 µM (IC50) | nih.gov |
Enzyme Inhibition by Related Thieno[2,3-b]pyridine and Pyrrolo[3,2-b]pyridine Derivatives
| Compound Analogue | Enzyme Target | Activity (IC50) | Reference |
|---|---|---|---|
| 3-aminobenzo[b]thiophene-2-carboxamides | LIMK1 | Identified as inhibitors, specific IC50 not provided. | researchgate.netmdpi.com |
| 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative (1k) | ACC1 | Potent inhibitor, specific IC50 not provided. | nih.gov |
| 5-formyl-pyrrolo[3,2-b]pyridine derivative (10z) | FGFR4 | Single-digit nanomolar activity. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-aminofuro[3,2-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H7N3O2/c9-5-6-4(2-1-3-11-6)13-7(5)8(10)12/h1-3H,9H2,(H2,10,12) |
InChI Key |
RWXBYOYLFKTNRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(O2)C(=O)N)N)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Foundational Synthetic Routes to the Furo[3,2-b]pyridine (B1253681) Core
The furo[3,2-b]pyridine ring system is a fused heterocycle combining furan (B31954) and pyridine (B92270) rings. Its synthesis can be achieved through various strategies that typically involve the formation of one ring onto a pre-existing partner ring.
The construction of the fused furo[3,2-b]pyridine core is frequently accomplished via intramolecular cyclization reactions. These methods start with appropriately substituted pyridine or furan precursors that bear reactive functional groups positioned to facilitate ring closure. A common strategy involves the palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine (B1582220) 1-oxides, which leads to the formation of the related benzofuro[3,2-b]pyridine 1-oxides with high regioselectivity. acs.org These intermediates can then be deoxygenated to furnish the core structure. acs.org
Other cyclization approaches include cycloaddition and cycloisomerization reactions starting from versatile materials like substituted pyridines or furans. doaj.org For instance, a related isomeric system, furo[2,3-b]pyridine (B1315467), can be synthesized through the intramolecular cyclization of cyanopyridine precursors using a strong base like potassium tert-butoxide (KOtBu). researchgate.net While the specific precursors differ for the furo[3,2-b]pyridine isomer, the underlying principle of base-mediated ring closure of a suitably functionalized pyridine is a key strategy. The Pictet-Spengler reaction, a powerful tool for constructing tetrahydro-β-carbolines, has also been adapted for the synthesis of related tetrahydrofuro[3,2-c]pyridines, demonstrating the utility of acid-catalyzed cyclization of furan-containing amines with aldehydes. beilstein-journals.org
Table 1: Selected Cyclization Strategies for Furopyridine Core Synthesis
| Strategy | Precursor Type | Key Reagents/Catalysts | Target Core (or related) | Reference |
|---|---|---|---|---|
| Intramolecular C-H Activation | 3-Phenoxypyridine 1-Oxides | Pd(OAc)₂, Ag₂CO₃ | Benzofuro[3,2-b]pyridine | acs.org |
| Intramolecular Cyclization | Cyanopyridines | KOtBu | Furo[2,3-b]pyridine | researchgate.net |
| Annulation Reaction | Aurone-derived imines, alkynes | Triethylamine or Triphenylphosphine | Benzofuro[3,2-b]pyridine | rsc.org |
| Pictet-Spengler Reaction | Furanic amines, aldehydes | Brønsted Acids | Tetrahydrofuro[3,2-c]pyridine | beilstein-journals.org |
Once the furo[3,2-b]pyridine core is formed, further elaboration is often necessary to introduce the required substituents at specific positions. Regioselective functionalization allows for controlled chemical modification of the furan and pyridine rings. A powerful technique for this is successive regioselective metalations. nih.gov This involves using strong bases, such as lithium amides, to deprotonate specific C-H bonds on the furopyridine framework, creating organolithium intermediates. These intermediates can then be trapped with various electrophiles to install a wide range of functional groups. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also extensively used. doaj.orgnih.gov This method is particularly effective for creating carbon-carbon bonds. For example, a halogenated furo[3,2-b]pyridine can be coupled with a boronic acid or its ester in the presence of a palladium catalyst to introduce aryl or heteroaryl groups. mdpi.com Other transformations reported for the furo[3,2-b]pyridine system include acetylation, chlorination, and Vilsmeier-Haack reactions. doaj.org
Synthesis of the 2-Carboxamide (B11827560) Moiety in 3-Aminofuro[3,2-b]pyridine-2-carboxamide
The introduction of the 2-carboxamide group, a critical feature of the target molecule, is typically one of the final steps in the synthetic sequence. This transformation can be achieved through several reliable methods.
The formation of an amide bond by coupling a carboxylic acid with an amine is a cornerstone of organic synthesis. wikipedia.org While direct condensation is possible at high temperatures, it is often inefficient. wikipedia.org Therefore, the carboxylic acid is typically "activated" using a coupling reagent. A wide variety of such reagents are available, which react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) or uronium salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). wikipedia.orglibretexts.org Another effective agent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which forms an activated acyl-imidazole intermediate. nih.gov
Table 2: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Example(s) | Mechanism of Action | Reference |
|---|---|---|---|
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide) | Forms an O-acylisourea intermediate. | libretexts.org |
| Imidazoliums | CDI (1,1'-Carbonyldiimidazole) | Forms a reactive acyl-imidazole intermediate. | nih.gov |
| Phosphonium Salts | PyBOP | Forms an activated acylphosphonium species. | wikipedia.org |
| Uronium/Aminium Salts | HATU, HOBt | Forms an activated ester, minimizing side reactions. | wikipedia.org |
| Organophosphorus | Phosphetane Catalysts | Drives condensation via a P(III)/P(V) redox cycle. | nih.gov |
The most direct route to the 2-carboxamide is from a 3-amino-furo[3,2-b]pyridine-2-carboxylic acid intermediate. In this approach, the carboxylic acid is treated with a suitable coupling reagent, as described above, followed by the addition of ammonia (B1221849) or an ammonium (B1175870) salt. For example, the starting acid can be treated with CDI in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov After the evolution of carbon dioxide ceases, indicating the formation of the activated intermediate, the amine component is added to complete the amide bond formation. nih.gov Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the amide in what is known as the Schotten-Baumann reaction. wikipedia.org
An alternative and widely used strategy is the aminolysis of a corresponding ester, such as a methyl or ethyl 3-aminofuro[3,2-b]pyridine-2-carboxylate. wikipedia.org In this reaction, the ester is treated with an amine (in this case, ammonia) to displace the alkoxy group and form the amide. This reaction can sometimes be sluggish and may require heating or the use of microwave irradiation to proceed at a practical rate. nih.govmdpi.com The reactivity can be enhanced by using catalysts. For example, 2-pyridones have been shown to catalyze ester aminolysis under mild conditions. researchgate.net This method avoids the need for potentially harsh coupling reagents and can be advantageous if the ester intermediate is more readily accessible or stable than the corresponding carboxylic acid.
Stereospecific Introduction and Functionalization of the 3-Amino Group
The introduction of the 3-amino group onto the furo[3,2-b]pyridine scaffold is a critical step that defines the core reactivity and biological profile of the resulting molecule. The regiochemistry of this introduction is paramount.
Specific Methodologies for 3-Amino Functionalization
The synthesis of the 3-aminofuro[3,2-b]pyridine system often involves the construction of the fused furan ring onto a pre-functionalized pyridine precursor. One effective method involves the cyclization of 2-substituted-3-acetoxypyridines. In the presence of strong acids, these precursors can undergo cyclization to yield 3-substituted 2-aminofuro[3,2-b]pyridines. researchgate.net This approach is advantageous as it directly installs the desired amino functionality at the C3 position of the newly formed furan ring.
While direct amination of a pre-formed furo[3,2-b]pyridine ring is challenging, functionalization can be achieved through palladium-catalyzed C-N bond formation reactions. This method typically involves the coupling of an amine source with a halogenated or triflated furopyridine precursor. acs.org Although highly versatile, achieving regioselectivity for the C3 position requires a carefully planned synthetic route that installs a leaving group at the desired position.
Another strategy involves the use of N-aminopyridinium salts as bifunctional reagents. nih.gov In visible light-induced reactions with alkenes, these salts can simultaneously introduce an amino group and a pyridyl group, offering a pathway to complex amino-substituted pyridines that could be precursors for the furo[3,2-b]pyridine system. nih.gov
Functionalization of the amino group, once installed, can be achieved through standard amine chemistry. Acylation, alkylation, and arylation reactions allow for the synthesis of a diverse library of N-substituted derivatives, expanding the chemical space for further investigation.
Advanced Synthetic Strategies and Optimization for this compound
To enhance efficiency, yield, and environmental compatibility, a range of advanced synthetic strategies have been explored for the synthesis of heterocyclic compounds analogous to this compound.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For the synthesis of related heterocyclic carboxamides, microwave irradiation has been shown to be highly effective. acs.orgnih.govresearchgate.net For instance, the aminolysis of esters to form the corresponding amides can be achieved in significantly shorter reaction times under microwave conditions compared to conventional heating. acs.org
In the context of building fused ring systems, microwave-assisted protocols have been successfully applied. The synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a close structural analog, demonstrates the utility of this technology. researchgate.net The optimal conditions were achieved under microwave irradiation in dioxane at 110 °C, reducing reaction times from hours to minutes. researchgate.net This suggests that the final cyclization and amidation steps in the synthesis of this compound could be significantly optimized using microwave technology.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles
| Reaction Type | Conventional Method | Microwave Method | Reference |
|---|---|---|---|
| Amide Formation | Hours at reflux | 15-60 minutes at 120-165 °C | acs.orgmdpi.com |
| Heterocycle Formation | 8-24 hours at 80-120 °C | 30-90 minutes at 110-140 °C | nih.govresearchgate.netresearchgate.net |
Electrocatalytic Approaches in Compound Synthesis
Electrocatalysis offers a green and efficient alternative to traditional chemical oxidants and reductants. In the synthesis of pyridine-containing heterocycles, electrochemical methods have been developed for various transformations. For example, an efficient electrochemical synthesis of 3-bromoimidazo[1,2-a]pyridines directly from 2-aminopyridines has been reported, proceeding without any chemical oxidant. researchgate.net
Furthermore, the electrosynthesis of 4-aminopyridine (B3432731) from 4-nitropyridine-1-oxide has been optimized, providing a high-yield, environmentally friendly alternative to methods using metal reductants. researchgate.net These examples highlight the potential of electrocatalytic methods for key steps in the synthesis of this compound, such as the introduction of the amino group or the formation of the fused ring system through oxidative C-H functionalization or cyclization. This approach could minimize waste and avoid the use of harsh reagents.
Regioselectivity Control in Fused Ring Systems
Controlling regioselectivity is a fundamental challenge in the synthesis of polyfunctionalized fused heterocycles. For the furo[3,2-b]pyridine system, successive regioselective metalations have been demonstrated as a powerful strategy. acs.orgnih.gov By carefully choosing the lithiating agent and reaction conditions, specific positions on the ring system can be deprotonated and subsequently trapped with an electrophile. This allows for the controlled introduction of functional groups at desired positions, which is crucial for building complex molecules.
The innate reactivity of the pyridine ring often leads to a mixture of isomers in functionalization reactions. nih.gov To overcome this, blocking groups can be employed to direct reactions to a specific site. After the desired functionalization, the blocking group can be removed. Another sophisticated strategy involves using a furan ring as a masked carboxylic acid. youtube.com The furan's electronic properties can influence the regioselectivity of a reaction on a nearby part of the molecule, and the furan can later be oxidized to reveal the carboxylic acid. youtube.com Such strategic approaches are essential for ensuring the correct isomer of this compound is synthesized.
Impact of Solvent Selection and Additive Optimization on Reaction Outcomes
The choice of solvent can have a profound impact on reaction rates, yields, and even the regioselectivity of a reaction. In cycloaddition reactions leading to heterocyclic systems, solvent polarity can alter the energy of the transition states, thereby favoring the formation of one regioisomer over another. sciepub.com For example, in the 1,3-dipolar cycloaddition of a nitrile oxide, the ratio of 3,5- to 3,4-disubstituted isoxazoles was found to be highly dependent on the solvent used, ranging from 3.4 in dichloromethane (B109758) to 1.5 in dimethyl sulfoxide. sciepub.com
Computational studies on Diels-Alder reactions involving furan have shown that both electrostatic and non-electrostatic contributions to the solvation energy of reactants and transition states play a significant role in determining the activation energy. nih.gov Additives, such as Lewis or Brønsted acids, can also dramatically alter reaction pathways. An acid can coordinate to a reactant, changing the mechanism from concerted to stepwise and lowering the activation barrier. nih.gov Therefore, the careful optimization of solvents and additives is a critical step in developing a robust and selective synthesis for this compound.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Aminofuro[3,2-b]pyridines |
| 4-Aminopyridine |
| 3-Bromoimidazo[1,2-a]pyridines |
| 2-Aminopyridines |
| 4-Nitropyridine-1-oxide |
| Furo[3,2-b]pyridines |
| Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one |
| Dioxane |
| Dichloromethane |
Chemical Reactivity and Transformations of this compound
The chemical behavior of this compound is governed by the interplay of its constituent functional groups: the electron-rich furopyridine core, the reactive 3-amino group which imparts enamine-type character, and the adjacent carboxamide moiety. While specific literature on the reactivity of this exact molecule is limited, extensive studies on its close isostere, 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520), provide a robust framework for predicting its chemical transformations. The following sections detail the expected and documented reactivity profiles.
Oxidative Reactions and Dimerization Pathways
The oxidation of this compound and its analogues is a key transformation pathway. The electron-rich nature of the 3-amino-substituted furan ring makes it susceptible to various oxidizing agents.
A notable reaction in the analogous 3-aminothieno[2,3-b]pyridine-2-carboxamide series is an unusual oxidative dimerization when treated with sodium hypochlorite (B82951) (NaOCl), commonly found in commercial bleach. nih.govacs.org This non-catalyzed reaction proceeds via a complex mechanism involving the cleavage of N–H and C(2)=C(3) bonds and the formation of three new σ-bonds, leading to complex polyheterocyclic structures. nih.govresearchgate.net The reaction is highly dependent on the solvent system and substituents. nih.gov It is proposed that the reaction may proceed through a single electron transfer (SET) mechanism, generating cation-radical species that dimerize. nih.gov Given the similar electronic properties, this compound is expected to undergo a comparable dimerization, although the specific products may differ due to the presence of the furan oxygen instead of sulfur.
Initial studies on the oxidation of 3-aminothieno[2,3-b]pyridines considered it a potential route to creating fused pyrazole (B372694) or isoxazole (B147169) rings, a common transformation for ortho-amino carboxamides. nih.gov However, the dimerization pathway was unexpectedly favored. nih.govacs.org This highlights a unique reactivity pattern for this class of compounds.
Two plausible, though speculative, mechanisms have been proposed for the dimerization of the thieno-analogue. nih.gov One involves the formation of cation-radical species via single electron transfer from the bleach, which then dimerize and undergo intramolecular cyclization. nih.gov Another possibility involves a more complex cascade of bond formations and cleavages. nih.gov In these processes, neither the pyridine nitrogen nor the heteroatom of the five-membered ring (sulfur in the known cases) appears to be directly involved in the oxidation. acs.org
Table 1: Oxidative Dimerization of Analogous 3-Aminothieno[2,3-b]pyridine-2-carboxamides
| Starting Material | Oxidizing Agent | Solvent System | Product Type | Yield | Reference |
| 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides | aq. NaOCl | aq. Dioxane | Polyheterocyclic Dimer | 37-55% | nih.gov, researchgate.net |
| 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides | aq. NaOCl | CHCl₃-water (PTC) | Polyheterocyclic Dimer | Moderate | researchgate.net |
Reduction Reactions
The furo[3,2-b]pyridine core is generally resistant to reduction under standard catalytic hydrogenation conditions that would typically reduce a simple pyridine ring. However, the functional groups appended to the core can be selectively reduced. The carboxamide group (-CONH₂) is generally unreactive to mild reducing agents like sodium borohydride (B1222165) but can be reduced to a primary amine (-CH₂NH₂) using more powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). This transformation would yield 3-amino-2-(aminomethyl)furo[3,2-b]pyridine. The specific conditions for such a reaction on this substrate have not been detailed in the literature but would be expected to follow standard protocols for amide reduction.
Substitution Reactions
The this compound scaffold offers several sites for substitution reactions.
N-Functionalization of the Amino Group: The 3-amino group is nucleophilic and can readily react with various electrophiles. Acylation with acyl chlorides or anhydrides would yield the corresponding 3-(acylamino) derivatives. Similarly, alkylation with alkyl halides would produce secondary or tertiary amines at the 3-position. These reactions are standard transformations for aromatic amines.
Electrophilic Aromatic Substitution: The electron-donating 3-amino group activates the heterocyclic core towards electrophilic substitution. However, the pyridine ring is inherently electron-deficient, making electrophilic attack challenging. The furan ring is the more likely site for substitution, although the directing effects of the fused pyridine and the other substituents would need to be considered. Halogenation, nitration, or Friedel-Crafts reactions would likely occur under controlled conditions, but no specific examples for this substrate are documented.
Nucleophilic Aromatic Substitution (on halo-derivatives): While the parent compound is not primed for nucleophilic aromatic substitution, halogenated derivatives of related furopyridine and thienopyridine systems are excellent substrates. For instance, chloro-substituted furo[3,2-c]pyridines undergo nucleophilic substitution with secondary amines like piperidine (B6355638) and morpholine. researchgate.net Similarly, a 3-bromothieno[3,2-b]pyridine-2-carboxylate has been shown to undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids and their derivatives to install aryl and heteroaryl groups at the 3-position. mdpi.com A similar strategy could be employed to functionalize a 3-halo-furo[3,2-b]pyridine precursor.
Table 2: Substitution Reactions on Analogous Heterocyclic Cores
| Substrate | Reagent(s) | Reaction Type | Product | Reference |
| 4-Chlorofuro[3,2-c]pyridines | Piperidine, Morpholine | Nucleophilic Aromatic Substitution | 4-Amino-substituted furo[3,2-c]pyridines | researchgate.net |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | (Hetero)aryl boronic acids, Pd(dppf)Cl₂ | Suzuki-Miyaura Coupling | Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | mdpi.com |
Heteroatom Functionalization and Manipulation
The heteroatoms within the this compound structure—the pyridine nitrogen, the furan oxygen, and the nitrogens of the amino and amide groups—can be targeted for functionalization.
Pyridine N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. researchgate.net This transformation is demonstrated on the related nih.govbenzofuro[3,2-c]pyridine system. researchgate.net The resulting N-oxide is a versatile intermediate, capable of undergoing further reactions, such as rearrangements or substitutions at the alpha-position (Reissert-Henze type reactions). researchgate.net
Furan Ring Opening: Under harsh acidic or basic conditions, the furan ring may be susceptible to cleavage, although this is generally a less common transformation for fused aromatic systems compared to simple furans.
Amide Manipulation: The carboxamide can be dehydrated to a nitrile group (-CN) using dehydrating agents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride. Conversely, the amide can be hydrolyzed to a carboxylic acid under acidic or basic conditions, yielding 3-aminofuro[3,2-b]pyridine-2-carboxylic acid.
Cyclocondensation Reactions for Polyheterocyclic System Formation
The ortho-positioning of the amino and carboxamide groups makes this compound an ideal precursor for constructing fused polyheterocyclic systems. The analogous 3-aminothieno[2,3-b]pyridine-2-carboxamides are known to react with a wide array of bifunctional reagents to form fused pyrimidine (B1678525) rings. researchgate.net
These reactions typically involve the condensation of the 3-amino group and the amide nitrogen with a two-carbon electrophilic unit. For example, reaction with aldehydes or ketones in the presence of an acid catalyst leads to the formation of dihydropyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(1H)-ones. researchgate.net A variety of one-carbon electrophiles can also be used, such as carbon disulfide, phosgene (B1210022) derivatives, or orthoformates, to generate a range of functionalized pyridofuropyrimidinones. researchgate.net
Table 3: Cyclocondensation Reactions of Analogous 3-Aminothieno[2,3-b]pyridine-2-carboxamides
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Structural Modification of the Furo[3,2-b]pyridine (B1253681) Scaffold
The furo[3,2-b]pyridine core serves as a versatile template for chemical modification, allowing for the systematic introduction of various substituents to explore and optimize biological activity. nih.govnih.gov Research has demonstrated that substitutions at different positions on this scaffold can significantly influence the pharmacological profile of the resulting compounds.
Influence of Substituents on Biological Activity Profiles
The biological activity of furo[3,2-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core structure. For instance, studies on 3,5-disubstituted furo[3,2-b]pyridines have led to the identification of potent and selective inhibitors of cdc-like kinases (CLKs). nih.gov The optimization of these substituents is a key strategy in the development of new therapeutic agents. Similarly, 3,5,7-trisubstituted derivatives have been found to act as modulators of the Hedgehog signaling pathway. nih.gov
While specific SAR data for a broad range of substituents on the 3-Aminofuro[3,2-b]pyridine-2-carboxamide core is not extensively detailed in the available literature, the general principles of substituent effects on the parent scaffold provide valuable insights. The electronic and steric properties of the substituents can modulate the binding affinity of the molecule to its biological target.
Table 1: Influence of General Substitutions on the Furo[3,2-b]pyridine Scaffold
| Position of Substitution | Type of Substituent | Observed Biological Effect | Reference |
| 3, 5 | Various | Potent and selective inhibition of CLKs | nih.gov |
| 3, 5, 7 | Various | Modulation of the Hedgehog signaling pathway | nih.gov |
Impact of 2-Carboxamide (B11827560) Substituents on Molecular Activity
The carboxamide group at the 2-position of the furo[3,2-b]pyridine scaffold is a significant functional group that can influence the molecule's properties and biological activity. Carboxamides are capable of acting as both hydrogen bond donors and acceptors, which can facilitate strong interactions with biological macromolecules.
Effects of N-Substituted Amides
Modification of the carboxamide group through N-substitution is a common strategy in drug design to fine-tune a compound's physicochemical properties and biological activity. The nature of the substituent on the amide nitrogen can impact factors such as solubility, cell permeability, and binding affinity. In the context of related heterocyclic carboxamides, the substituents on the amide can profoundly affect their biological profiles. For instance, in a series of coumarin-3-carboxamides, N-phenyl and N-benzyl substitutions were shown to be important for their anticancer activity. nih.gov
Contribution of Aromatic and Aliphatic Moieties to Pharmacological Effects
The introduction of either aromatic or aliphatic groups as N-substituents on the 2-carboxamide can lead to distinct pharmacological effects. Aromatic substituents can engage in π-stacking interactions with aromatic amino acid residues in a protein's binding pocket, potentially enhancing affinity. Aliphatic substituents, on the other hand, can explore hydrophobic pockets and influence the compound's lipophilicity and metabolic stability.
While direct comparative studies on aromatic versus aliphatic N-substituents for this compound are not available in the provided search results, research on other N-substituted carboxamides provides relevant insights. For example, in a study of benzamide (B126) derivatives, both aromatic and aliphatic substituents on the amide nitrogen were shown to significantly affect the compound's lipophilicity and, by extension, its pharmacokinetic and pharmacodynamic properties. nih.gov
Scaffold Hopping and Bioisosteric Replacements in Related Heterocyclic Carboxamide Systems
Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at identifying novel core structures with improved pharmacological profiles. cambridgemedchemconsulting.comnih.gov A bioisostere is a functional group or molecule that shares physical and chemical similarities with another, producing broadly similar biological effects. baranlab.org This approach is particularly relevant for heterocyclic systems like the furo[3,2-b]pyridine scaffold, which is considered a privileged structure. nih.govresearchgate.net
The furo[3,2-b]pyridine nucleus has been successfully investigated as a bioisostere for the indole (B1671886) ring in the development of 5-HT1F receptor agonists for migraine treatment. doi.orgebi.ac.uk While retaining the geometric and conformational characteristics of an indole, the furo[3,2-b]pyridine system possesses distinct physicochemical and electronic properties. This substitution led to compounds with comparable 5-HT1F receptor affinity but enhanced selectivity over other serotonin (B10506) receptor subtypes. doi.orgebi.ac.uk
Further exploration of this scaffold has led to the identification of potent and highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. nih.govresearchgate.net Synthetic strategies often employ chemoselective metal-mediated couplings to assemble the furo[3,2-b]pyridine core, allowing for diverse substitutions and SAR exploration. nih.govnih.gov In a separate line of research, scaffold hopping from picolinamide (B142947) compounds led to the discovery of thieno[3,2-b]pyridine-5-carboxamides as potent negative allosteric modulators of the mGlu5 receptor, demonstrating the interchangeability of different heterocyclic cores to achieve desired biological activity. nih.gov
Comparative Analysis with Furo[2,3-b]pyridine-2-carboxamide Derivatives
The isomeric furo[2,3-b]pyridine (B1315467) system, also known as 7-azabenzofuran, presents a different arrangement of the fused rings that significantly influences its biological activity profile. researchgate.net Like its furo[3,2-b]pyridine counterpart, this scaffold is considered a privileged structure in drug development and has been widely used to create various drug candidates. researchgate.net Derivatives of 3-aminofuro[2,3-b]pyridine, in particular, have been found to possess a wide range of beneficial properties. researchgate.net
Compounds featuring the furo[2,3-b]pyridine core have demonstrated antiproliferative activity against various cancer cell lines, antioxidant effects, and activity as inverse agonists of the cannabinoid receptor (CB1R). researchgate.net A study synthesizing and evaluating a series of furo[2,3-b]pyridines-2-carboxamides for antiproliferative activity against the NCI-60 cell lines highlighted the therapeutic potential of this scaffold. nih.gov The specific substitution patterns on the furo[2,3-b]pyridine ring are crucial for determining the potency and selectivity of these compounds. For instance, the nature and position of substituents on phenyl groups attached to the core can significantly modulate biological outcomes. researchgate.net
Table 1: Comparison of Furo[3,2-b]pyridine and Furo[2,3-b]pyridine Scaffolds
| Feature | Furo[3,2-b]pyridine | Furo[2,3-b]pyridine |
| Common Name | 4-Azabenzofuran | 7-Azabenzofuran researchgate.net |
| Key Biological Activities | Kinase (CLKs) inhibition, 5-HT1F agonism, Hedgehog pathway modulation nih.govdoi.org | Antiproliferative, antioxidant, CB1R inverse agonism researchgate.netnih.gov |
| Structural Note | Furan (B31954) oxygen is meta to the pyridine (B92270) nitrogen | Furan oxygen is ortho to the pyridine nitrogen |
Analogies and Differences with the Thieno[2,3-b]pyridine-2-carboxamide Series
The thieno[2,3-b]pyridine (B153569) scaffold is a close bioisostere of the furo[2,3-b]pyridine system, where the furan oxygen atom is replaced by a sulfur atom. This substitution from a "harder" oxygen to a "softer," larger, and more polarizable sulfur atom can lead to significant changes in biological activity. The thieno[2,3-b]pyridine core is a prominent privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. mdpi.com
The 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series, in particular, has been extensively studied. nih.govacs.org These compounds serve as crucial precursors for the synthesis of more complex, fused heterocyclic systems such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones. researchgate.net Structure-activity relationship studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 (FOXM1) inhibitors have shown that the electronic nature of substituents on the phenyl ring is critical for activity. mdpi.com
A direct comparison between analogous furan- and thiophene-based scaffolds often reveals differences in potency. For example, in a study of SIRT1/2/3 inhibitors, replacing a thieno[3,2-d]pyrimidine-6-carboxamide core with its furo[3,2-d]pyrimidine-6-carboxamide bioisostere resulted in a 15- to 40-fold decrease in potency. acs.org This suggests that the sulfur atom in the thieno-fused ring may engage in specific, favorable interactions within the enzyme's active site that the furan oxygen cannot replicate.
Table 2: Research Findings on Thieno[2,3-b]pyridine-2-carboxamide Analogues
| Compound Class | Target/Activity | Key SAR Findings | Reference |
| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | FOXM1 Inhibition | Substituents on the phenyl ring significantly affect activity. | mdpi.com |
| 4-Arylthieno[2,3-b]pyridine-2-carboxamides | Antiplasmodial | Amide group is a viable replacement for a ketone; substitution patterns on aryl rings are key. | mdpi.com |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Synthetic Precursors | Versatile starting materials for fused heterocyclic systems. | nih.govacs.orgresearchgate.net |
| Thieno[2,3-b]pyridines-2-carboxamides | Antiproliferative | Tetrahydrothieno[2,3-b]quinolone derivatives showed the highest potency. | nih.gov |
Mechanistic Investigations of Biological Activity Preclinical in Vitro Focus
Identification of Molecular Targets and Associated Signaling Pathways
In vitro studies have been crucial in elucidating the molecular mechanisms through which 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) analogues exert their biological effects. These investigations have identified specific interactions with key cellular components, including enzymes and receptors, and have begun to map the signaling pathways involved.
The ability of this chemical scaffold to inhibit various enzymes is a cornerstone of its therapeutic potential. High-throughput screening and subsequent medicinal chemistry efforts have identified several key enzyme targets.
Kinase Inhibition : Derivatives of the pyridine-2-carboxamide and related thienopyridine scaffolds have shown potent inhibitory activity against several kinases. A high-throughput screening campaign successfully identified 3-aminothieno[2,3-b]pyridine-2-carboxamides as inhibitors of LIM domain kinase 1 (LIMK1), an enzyme involved in regulating actin dynamics. rsc.org Furthermore, a series of pyridine-2-carboxamide analogues demonstrated strong inhibitory activity against Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation, highlighting its potential in cancer immunotherapy. nih.gov One specific analogue, compound 19, exhibited excellent kinase selectivity. nih.gov Other related thieno[2,3-b]pyridines have been identified as inhibitors of serine/threonine kinase B-Raf and the plasmodial glycogen (B147801) synthase kinase-3 (PfGSK-3). nih.gov
Signal Peptidase Inhibition : In the context of antitubercular activity, analogues of 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) have been investigated for their ability to target essential bacterial enzymes. nih.govdocumentsdelivered.com These compounds were found to be active against a recombinant strain of Mycobacterium tuberculosis with reduced expression of the signal peptidase LepB. nih.govdocumentsdelivered.com A subset of newly synthesized TPA analogues showed increased, pathway-specific activity against the LepB hypomorph strain, confirming the enzyme as a key molecular target. nih.govdocumentsdelivered.com
Beyond enzyme inhibition, these compounds can modulate the function of various cell surface and nuclear receptors.
Muscarinic Acetylcholine (B1216132) Receptors : A series of 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxamides were identified as selective positive allosteric modulators of the muscarinic acetylcholine receptor 4 (M4). nih.gov
Metabotropic Glutamate (B1630785) Receptors : In a scaffold-hopping approach, thieno[3,2-b]pyridine-5-carboxamide derivatives were discovered to be potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5). nih.gov This demonstrates the versatility of the thienopyridine core in targeting CNS receptors. nih.gov
The broader biological effects of these compounds often stem from interference with fundamental cellular processes. While specific data on the direct interaction of 3-aminofuro[3,2-b]pyridine-2-carboxamide with phospholipid metabolism or microtubule assembly is limited, related scaffolds have shown such activity. For instance, thieno[2,3-b]quinolines, which share a similar heterocyclic core, have been reported as inhibitors of phosphoinositide specific-phospholipase C-γ (PLC-γ), an enzyme central to phospholipid signaling pathways, leading to antiproliferative effects. nih.gov
In Vitro Biological Activity Profiles of this compound Analogues
The therapeutic potential of this class of compounds is further defined by their activity profiles against various pathogenic cells, including cancer cell lines and microbes.
The general class of this compound has demonstrated antiproliferative activity against various cancer cell lines. smolecule.com More detailed investigations into related structures, such as pyrido[1,2-a]pyrimidine-3-carboxamide and thieno[3,2-b]pyridine (B153574) derivatives, have quantified this activity against a range of human cancers. mdpi.comnih.gov For example, certain thieno[3,2-d]pyrimidin-4-amines exhibited an inhibitory effect on human colorectal cancer cell lines HT-29 and Caco-2, similar to the known anticancer agent MPC-6827. researchgate.net Similarly, a series of 3-aminoimidazole[1,2-α]pyridine compounds were evaluated for cytotoxicity against MCF-7 (breast), HT-29 (colon), and B16F10 (melanoma) cell lines, with some analogues showing potent inhibitory activity. nih.gov One thieno[3,2-b]pyridine derivative, compound 2e, not only inhibited the growth of triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468 but also decreased cell proliferation and affected the cell cycle profile. mdpi.com
Table 1: In Vitro Anticancer Activity of Selected Analogues
| Compound/Analogue Class | Cancer Cell Line(s) | Observed Activity (IC₅₀/GI₅₀) | Source(s) |
|---|---|---|---|
| Thieno[3,2-b]pyridine derivative (2e) | MDA-MB-231 (TNBC) | GI₅₀ = 13 µM | mdpi.com |
| 3-Aminoimidazole[1,2-α]pyridine (12) | HT-29 (Colon) | IC₅₀ = 4.15 ± 2.93 µM | nih.gov |
| 3-Aminoimidazole[1,2-α]pyridine (14) | B16F10 (Melanoma) | IC₅₀ = 21.75 ± 0.81 µM | nih.gov |
| 3-Aminoimidazole[1,2-α]pyridine (18) | B16F10 (Melanoma) | IC₅₀ = 14.39 ± 0.04 µM | nih.gov |
| Pyrido[1,2-a]pyrimidine-3-carboxamides | Various (e.g., lung, colon) | Promising activity reported for compounds 6h-k and n | nih.gov |
| HPK1 Inhibitor (Compound 19) | CT26, MC38 (Colorectal) | Showed robust in vivo efficacy | nih.gov |
This table is for illustrative purposes and includes data from closely related structural analogues to demonstrate the potential of the core scaffold.
Analogues of the 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold have been explored for their potential against Mycobacterium tuberculosis and other bacteria. nih.govdocumentsdelivered.com An initial series showed activity against a strain with reduced expression of the signal peptidase LepB, but had poor activity against the wild-type strain. nih.govdocumentsdelivered.com Subsequent optimization led to the identification of two subsets of compounds. nih.govdocumentsdelivered.com One subset had equipotent activity against both wild-type and the LepB hypomorph strains, suggesting a different target, while the second subset retained pathway-specific activity, with compound 17af emerging as a potent inhibitor. nih.govdocumentsdelivered.com Other related structures, such as 3-aminopyrazine-2-carboxamides, have also been evaluated, with one derivative showing a minimum inhibitory concentration (MIC) of 12.5 µg/mL against M. tuberculosis H37Rv. researchgate.net
Table 2: In Vitro Antitubercular Activity of Selected Analogues
| Compound/Analogue Class | Target Strain(s) | Observed Activity (MIC/IC₉₀) | Source(s) |
|---|---|---|---|
| 3-Aminothieno[2,3-b]pyridine-2-carboxamide (17af) | M. tuberculosis LepB hypomorph | IC₉₀ = 0.41 µM | nih.govdocumentsdelivered.com |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamide (17af) | M. tuberculosis Wild-Type | IC₉₀ = 1.2 µM | nih.govdocumentsdelivered.com |
| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | M. tuberculosis H37Rv | MIC = 12.5 µg/mL (46 µM) | researchgate.net |
| 5-Nitrofuran-triazole conjugate (8e) | M. tuberculosis H37Rv | MIC = 0.25 µg/mL | nih.gov |
This table includes data from closely related structural analogues to highlight the antitubercular potential of the broader carboxamide class.
Anti-inflammatory and Antioxidant Properties
While direct research on the anti-inflammatory and antioxidant properties of this compound is not extensively documented, studies on related pyridine-containing compounds and carboxamide derivatives suggest potential mechanisms of action. The anti-inflammatory and antioxidant activities of these related structures are often attributed to their ability to interact with key enzymes and pathways involved in inflammation and oxidative stress.
Derivatives of 3-hydroxy-pyridine-4-one, for instance, have been investigated for their anti-inflammatory effects. nih.gov These compounds are known iron chelators, and their anti-inflammatory activity is thought to be linked to this property. nih.gov Key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent, meaning they require iron for their function. By chelating iron, these pyridine (B92270) derivatives may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov In preclinical models, new derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory effects in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov
The following table summarizes the anti-inflammatory activity of three new 3-hydroxy-pyridine-4-one derivatives in the carrageenan-induced paw edema model.
| Compound | Maximum Applied Dose (mg/kg) | Inhibition of Paw Edema (%) |
| Compound A | 20 | 67 |
| Compound B | 400 | >50 (significant at p < 0.001) |
| Compound C | 200 | Significant (p < 0.001) |
| Indomethacin (Standard) | 10 | 60 |
In terms of antioxidant activity, research on new sulphonamide pyrolidine carboxamide derivatives has shown their capacity to scavenge free radicals. plos.org The antioxidant potential of these compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Several of the synthesized derivatives exhibited significant antioxidant activity, with IC50 values comparable to the standard antioxidant, ascorbic acid. plos.org This suggests that the carboxamide moiety, in conjunction with other structural features, may contribute to the molecule's ability to donate a hydrogen atom or an electron to neutralize free radicals, thus mitigating oxidative stress.
The table below presents the antioxidant activity of selected sulphonamide pyrolidine carboxamide derivatives.
| Compound | Antioxidant Activity (IC50 in µg/mL) |
| 10b | 6.48 |
| 10c | 8.49 |
| 10d | 3.02 |
| 10j | 6.44 |
| 10o | 4.32 |
| Ascorbic Acid (Standard) | 1.06 |
While these findings are for related but distinct chemical classes, they provide a basis for the potential anti-inflammatory and antioxidant properties of novel furo[3,2-b]pyridine (B1253681) carboxamides. Further research is needed to directly evaluate this compound and its close derivatives to confirm these activities and elucidate the specific mechanisms involved.
Other Identified Biological Effects (e.g., Anticonvulsant, Neurotropic Activity)
The furo[3,2-b]pyridine scaffold and its derivatives have been the subject of investigation for their potential effects on the central nervous system, particularly in the areas of anticonvulsant and neurotropic activities.
Research into a series of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives, which are structurally related to furo[3,2-b]pyridines, has revealed significant anticonvulsant properties. nih.gov These compounds were evaluated in preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. One derivative, 5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e] Current time information in Oskarshamn, SE.researchgate.netnih.govtriazolo[4,3-a]pyridine (compound 6c), demonstrated potent anticonvulsant activity with a favorable safety profile compared to existing drugs like carbamazepine (B1668303) and ethosuximide. nih.gov Molecular docking studies suggest that the mechanism of action for this compound may involve interaction with the benzodiazepine-binding site on the GABAA receptor. nih.gov
The table below summarizes the anticonvulsant activity of compound 6c.
| Test | ED50 (mg/kg) |
| Maximal Electroshock (MES) | 9.5 |
| Subcutaneous Pentylenetetrazole (scPTZ) | 20.5 |
Furthermore, studies on new heterocyclic systems derived from 1-aminofuro[2,3-b]pyridine-2-carboxylates have led to the synthesis of compounds with a range of neurotropic effects. nih.gov These complex molecules, such as pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines and related structures, have been shown to exhibit anticonvulsant, anxiolytic, and activating behavioral effects in preclinical studies. nih.gov The investigation of these compounds has indicated their potential to protect against seizures induced by pentylenetetrazole (PTZ) and thiosemicarbazide. nih.gov
In other related research, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated for their anticonvulsant activity. mdpi.com The most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6), showed significant protection in the MES and 6 Hz seizure tests, with a more favorable therapeutic index than the reference drug, valproic acid. mdpi.com The proposed mechanism for this compound involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com
The following table presents the anticonvulsant activity of compound 6.
| Test | ED50 (mg/kg) |
| Maximal Electroshock (MES) | 68.30 |
| 6 Hz (32 mA) Test | 28.20 |
These findings underscore the potential of the furo[3,2-b]pyridine core and related heterocyclic systems as a source of novel compounds with diverse biological activities targeting the central nervous system. The observed anticonvulsant and neurotropic effects in these derivatives warrant further investigation into the therapeutic potential of this chemical class.
Computational Chemistry and Molecular Modeling
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.
For heterocyclic systems analogous to 3-Aminofuro[3,2-b]pyridine-2-carboxamide, molecular docking studies have been pivotal in identifying potential biological targets and rationalizing structure-activity relationships. For instance, in silico experiments on related 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivatives have suggested their potential as inhibitors of enzymes like acetylcholinesterase and proto-oncogene tyrosine-protein kinase (Src). acs.org Such studies predict how the ligand fits into the binding pocket of the target protein, a crucial first step in drug design.
In other research, the computationally predicted binding mode for a series of pyridine-3-carboxamide (B1143946) inhibitors with DNA gyrase was later confirmed by X-ray crystallography, underscoring the predictive power of these methods. nih.gov These docking simulations help identify key interactions and guide the synthesis of more potent and selective analogues. For this compound, docking would be employed to screen it against various kinases and other enzymes implicated in disease, predicting its therapeutic potential.
Table 1: Example of Docking Study Results for Analogous Compounds
| Compound Class | Target Protein | Predicted Affinity (Example Score) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Pyridine-carboxamides | DNA Gyrase | -9.5 kcal/mol | Asp73, Gly77, Arg136 |
| Thienopyridines | Src Kinase | -8.8 kcal/mol | Thr338, Met341, Asp404 |
| Furo[3,2-b]pyridines | Acetylcholinesterase | -10.2 kcal/mol | Trp84, Ser122, Phe330 |
Beyond predicting the binding pose, molecular docking provides quantitative estimations of binding affinity, often expressed as a binding free energy or a scoring function value. google.com This value helps rank potential drug candidates. The analysis also details the specific non-covalent interactions that stabilize the ligand-protein complex. These can include:
Hydrogen Bonds: Essential for specificity and affinity, often involving the amide and amino groups.
Hydrophobic Interactions: Occur between the aromatic rings of the ligand and nonpolar residues in the protein's active site.
Pi-Pi Stacking: Aromatic ring interactions that contribute to binding stability.
Van der Waals Forces: General attractive or repulsive forces between atoms.
For example, analysis of related thienopyridine crystal structures reveals detailed intermolecular hydrogen bonding patterns, which are the same types of interactions assessed in docking simulations. acs.org A thorough analysis of these forces is critical for understanding the molecular basis of a ligand's activity and for designing modifications to improve binding.
Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of a molecule's electronic structure. These methods are used to predict a wide range of properties, from spectroscopic data to electronic characteristics.
DFT calculations are a valuable tool for supporting the structural elucidation of newly synthesized compounds. By calculating properties like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, a theoretical spectrum can be generated and compared against experimental data. nih.govnih.gov This comparison helps to confirm the proposed chemical structure. For instance, studies on related 3-aminothieno[2,3-b]pyridine-2-carboxamides have utilized theoretical modeling of NMR spectra to understand the dynamics of molecular rotation. nih.gov Similarly, DFT has been applied to furopyridine derivatives to understand their chromophoric properties. researchgate.net
Table 2: Comparison of Experimental vs. DFT-Calculated Spectroscopic Data (Hypothetical)
| Nucleus/Mode | Experimental Shift/Frequency | DFT Calculated Shift/Frequency |
|---|---|---|
| ¹H NMR (H5) | 7.2 ppm | 7.1 ppm |
| ¹³C NMR (C2) | 165.4 ppm | 164.9 ppm |
| IR (C=O stretch) | 1680 cm⁻¹ | 1675 cm⁻¹ |
| IR (N-H stretch) | 3400 cm⁻¹ | 3390 cm⁻¹ |
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. wikipedia.orglibretexts.org
HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity).
LUMO: Represents the ability of a molecule to accept an electron (electrophilicity).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an important indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. A large gap implies high stability and low reactivity.
For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is likely to be concentrated on the electron-rich furo-pyridine ring system and the amino group, while the LUMO may be distributed over the carboxamide moiety and the pyridine (B92270) ring. This analysis helps predict how the molecule will behave in chemical reactions and interact with biological macromolecules.
Table 3: Significance of Frontier Molecular Orbitals
| Orbital/Parameter | Description | Implication for this compound |
|---|---|---|
| HOMO | Highest energy orbital containing electrons. | Indicates regions of high electron density, susceptible to electrophilic attack. |
| LUMO | Lowest energy orbital without electrons. | Indicates regions that are electron-deficient, susceptible to nucleophilic attack. |
| Energy Gap (ΔE) | Energy difference between HOMO and LUMO. | Correlates with chemical stability and reactivity; a smaller gap suggests higher reactivity. |
Understanding the distribution of electronic charge within a molecule is fundamental to predicting its interaction with its environment. Natural Population Analysis (NPA) calculates the charge on each atom, while the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge landscape across the molecule's surface.
The MEP map is particularly insightful, using a color scale to denote electrostatic potential.
Red regions (negative potential) indicate areas of high electron density, which are attractive to electrophiles and are potential hydrogen bond acceptor sites. For this compound, these would be found near the furan (B31954) oxygen, pyridine nitrogen, and carbonyl oxygen atoms.
Blue regions (positive potential) indicate areas of low electron density (electron-poor), which are attractive to nucleophiles and are potential hydrogen bond donor sites. These would be located around the hydrogen atoms of the amino group and the amide N-H.
Green regions represent areas of neutral potential.
This analysis is critical for understanding non-covalent interactions and predicting sites of metabolic transformation.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn govern its interaction with biological targets. Computational methods are employed to identify stable conformations and the energy barriers between them. These studies often involve geometry optimization and frequency calculations using density functional theory (DFT) to locate energy minima on the potential energy surface.
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time in a simulated physiological environment. By simulating the motion of atoms and molecules, MD can reveal how this compound and its analogs behave in solution, including their interactions with water molecules and ions. This technique is instrumental in refining the understanding of the molecule's accessible conformations and its dynamic pharmacophore, which is essential for rational drug design.
For instance, in studies of related pyridine and fused-pyridine derivatives, MD simulations have been used to assess the stability of ligand-protein complexes and to understand the molecular basis of their biological activity. dntb.gov.uanih.gov These simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of the molecule to its target. While specific MD simulation data for this compound is not extensively published, the methodologies applied to similar heterocyclic systems provide a clear framework for how such studies would be conducted. The primary goals would be to understand its structural stability, flexibility, and interaction patterns with biological macromolecules. nih.gov
A hypothetical conformational analysis of this compound would likely focus on the rotational barriers of the carboxamide and amino groups, as these are the most flexible parts of the molecule and are critical for establishing interactions with target proteins. The planarity of the furo[3,2-b]pyridine (B1253681) core would also be a subject of investigation.
Table 1: Representative Data from a Hypothetical Conformational Analysis of this compound
| Dihedral Angle | Rotational Barrier (kcal/mol) | Key Interacting Groups |
| C2-C(=O)-N-H | 5-10 | Amide N-H and Furan Oxygen |
| C3-N-H | 2-5 | Amino N-H and Pyridine Nitrogen |
In Silico Screening and Virtual Library Design for Novel Active Compounds
In silico screening and the design of virtual libraries are powerful computational strategies to identify novel and potent derivatives of a lead compound like this compound. These approaches enable the rapid evaluation of large numbers of virtual compounds, prioritizing those with the highest predicted activity and best pharmacological profiles for synthesis and experimental testing.
Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based virtual screening relies on the knowledge of known active molecules to identify new compounds with similar properties. In contrast, structure-based virtual screening utilizes the three-dimensional structure of the biological target to dock and score potential ligands, predicting their binding affinity and mode. For the furo[3,2-b]pyridine scaffold, which has been identified as a core for various kinase inhibitors, structure-based virtual screening against specific kinase domains would be a common approach. researchgate.net
The design of a virtual library based on the this compound scaffold would involve the systematic modification of its chemical structure. This is achieved by introducing a variety of substituents at different positions on the furo[3,2-b]pyridine ring system. The selection of these substituents is guided by principles of medicinal chemistry to explore different aspects of chemical space and to optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion). The resulting virtual library can contain thousands to millions of compounds, which are then filtered and prioritized using computational tools. nih.govschrodinger.com
Studies on other heterocyclic compounds have demonstrated the utility of these methods. For example, in silico screening of pyridine analogs has been successfully used to identify potential anti-epileptic agents. nih.gov The design of diverse heterocyclic libraries is a common practice in drug discovery to explore novel chemical space and identify new bioactive compounds. medchemexpress.com
Table 2: Example of a Virtual Library Design Strategy for this compound Derivatives
| Scaffold Position | R-Group Variation | Desired Property Modulation |
| Amino Group (C3) | Alkyl, Aryl, Acyl | Potency, Selectivity |
| Carboxamide (C2) | Substituted anilines, Benzylamines | Hydrogen bonding, Lipophilicity |
| Pyridine Ring | Halogens, Alkoxy, Cyano | Electronic properties, Metabolism |
Synthesis and Characterization of Novel 3 Aminofuro 3,2 B Pyridine 2 Carboxamide Derivatives
Design Principles for the Creation of New Analogues
The design of new analogues of 3-aminofuro[3,2-b]pyridine-2-carboxamide is rooted in the principles of medicinal chemistry, where the core scaffold serves as a rigid framework to orient substituents in precise vectors for interaction with biological targets. The furo[3,2-b]pyridine (B1253681) core is recognized as a novel scaffold for potent and highly selective inhibitors of various kinases, such as cdc-like kinases (CLKs), and as modulators of signaling pathways like the Hedgehog pathway. nih.gov Its isomeric counterpart, the furo[2,3-b]pyridine (B1315467) core, is noted for being an effective isosteric replacement for scaffolds like azaindole, a common hinge-binding motif in kinase inhibitors. nih.gov
A primary design strategy involves the creation of a library of analogues to establish robust structure-activity relationships (SAR). nih.govnih.gov This is often achieved by incorporating "handles"—chemically reactive functional groups—at specific positions on the heterocyclic system. These handles, such as halogens (e.g., chlorine) or triflates, allow for subsequent diversification through well-established cross-coupling reactions. nih.gov This approach enables systematic modification of the molecule's steric and electronic properties to optimize biological activity.
The design process focuses on three main areas for diversification:
The Furan (B31954) Ring: Introducing substituents at the 2-position can modulate interactions within a target's binding pocket.
The Pyridine (B92270) Ring: Modifications at positions 5, 6, or 7 can influence solubility, metabolic stability, and interactions with the solvent-exposed regions of a target protein. nih.gov
The Carboxamide Moiety: The amino and carboxamide groups at the 3- and 2-positions, respectively, are not only crucial for binding interactions but also serve as key points for further chemical elaboration, including the construction of larger, fused polyheterocyclic systems.
By systematically exploring these modification points, new analogues can be rationally designed to enhance potency, selectivity, and pharmacokinetic properties.
Synthetic Pathways for Structural Diversification
The synthesis of furo[3,2-b]pyridine derivatives leverages a variety of modern synthetic methodologies, including cross-coupling, cycloaddition, and multicomponent reactions. doaj.org A common and effective strategy involves the construction of the furan ring onto a pre-functionalized pyridine core.
A direct and efficient method for introducing diversity at the C2-position of the furan ring is through the coupling of a substituted pyridine with a terminal alkyne, followed by cyclization. One-pot procedures utilizing palladium and copper catalysis have proven effective for this transformation. benthamdirect.comnih.gov This method allows for the incorporation of a wide array of substituents at the C2-position, depending on the choice of the alkyne coupling partner.
A representative reaction involves the coupling of 3-chloro-2-hydroxypyridine (B189369) with various terminal alkynes under Pd/C-CuI catalysis, often assisted by ultrasound irradiation to improve reaction times and yields. nih.govresearchgate.net This sequential C-C coupling followed by C-O bond formation directly yields 2-substituted furo[3,2-b]pyridines.
Table 1: Examples of 2-Substituted Furo[3,2-b]pyridines via Sonogashira Coupling and Cyclization
| Starting Alkyne (R-C≡CH) | Resulting C2-Substituent (R) | Reaction Conditions | Reference |
|---|---|---|---|
| Phenylacetylene | Phenyl | 10% Pd/C, CuI, PPh3, Et3N, EtOH, Ultrasound | benthamdirect.comresearchgate.net |
| 1-Heptyne | Pentyl | 10% Pd/C, CuI, PPh3, Et3N, EtOH, Ultrasound | benthamdirect.comresearchgate.net |
| 3,3-Dimethyl-1-butyne | tert-Butyl | 10% Pd/C, CuI, PPh3, Et3N, EtOH, Ultrasound | benthamdirect.comresearchgate.net |
| 4-Methoxyphenylacetylene | 4-Methoxyphenyl | 10% Pd/C, CuI, PPh3, Et3N, EtOH, Ultrasound | benthamdirect.comresearchgate.net |
Functionalization of the pyridine ring is typically achieved either by starting with a pre-substituted pyridine or by introducing reactive handles onto the furo[3,2-b]pyridine core for subsequent reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for this purpose. mdpi.com
For instance, a 3-bromo-thieno[3,2-b]pyridine-2-carboxylate (a close sulfur analogue) can be coupled with various (hetero)aryl boronic acids or their esters to install diverse substituents on the thiophene (B33073) ring. mdpi.com An analogous strategy can be applied to a 5- or 7-halo-furo[3,2-b]pyridine. The development of synthetic routes that yield furopyridines with handles at specific positions is crucial. A scalable, four-step synthesis for a furo[2,3-b]pyridine bearing both a C3-triflate (on the furan) and a C5-chloro (on the pyridine) group has been reported, allowing for sequential and chemoselective cross-coupling reactions. nih.gov The less reactive chloro group on the electron-deficient pyridine ring often requires different coupling conditions than the more reactive triflate on the electron-rich furan ring, enabling selective functionalization at either position. nih.gov
The carboxamide group at the C2-position is a key site for diversification. It is typically installed late in the synthetic sequence, often via the hydrolysis of a nitrile precursor or by the amidation of a carboxylic acid or its activated derivative (e.g., an acyl chloride).
The synthesis of various N-substituted pyridine-2-carboxamides is well-established and generally involves the condensation of a pyridine-2-carboxylic acid with a primary or secondary amine. researchgate.net For the target molecule, derivatization would involve reacting 3-aminofuro[3,2-b]pyridine-2-carboxylic acid with a diverse set of amines. Alternatively, a more convergent approach involves reacting a precursor like methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate with amines under conditions that favor amidation.
A highly relevant synthetic procedure is demonstrated in the thieno[2,3-b]pyridine (B153569) series, where N-aryl-2-chloroacetamide is reacted with a 2-thioxo-1,2-dihydropyridine-3-carbonitrile precursor in the presence of a base. nih.govacs.org This sequence first involves S-alkylation followed by a base-mediated intramolecular cyclization that forms the fused thiophene ring and the 3-amino group, with the N-aryl carboxamide already in place. This highlights a powerful method for generating N-substituted carboxamide analogues.
The 3-amino and 2-carboxamide (B11827560) functionalities are ideally positioned to act as synthons for the construction of additional fused heterocyclic rings. This strategy allows for the creation of complex, polyheterocyclic ensembles with novel three-dimensional shapes and biological activities.
One powerful approach is the tandem, one-pot, three-component synthesis. For example, the analogous ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate can react with dimethylformamide-dimethylacetal (DMF-DMA) and various amines to construct a fused pyrimidine (B1678525) ring, yielding pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids. researchgate.net This reaction demonstrates the utility of the ortho-amino-ester functionality for building new rings.
Furthermore, oxidative reactions can lead to the formation of complex dimers and polyheterocyclic systems. In the thieno[2,3-b]pyridine series, treatment of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (B82951) (bleach) leads to an unexpected oxidative dimerization, forming intricate polyheterocyclic structures through the formation of multiple new σ-bonds. nih.govacs.org This type of transformation provides access to unique chemical space that is difficult to achieve through traditional methods.
Advanced Analytical Techniques for Comprehensive Structural Confirmation
The unambiguous characterization of novel this compound derivatives requires a suite of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) is fundamental for initial structural elucidation. acs.orgmdpi.com 2D NMR techniques are crucial for definitive assignments, especially in complex polycyclic systems. These include:
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within the pyridine and substituent moieties.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different fragments of the molecule and confirming the regiochemistry of the fused ring system.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of the elemental composition of the synthesized compounds. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural proof. nih.govnih.gov It yields a precise three-dimensional model of the molecule, confirming connectivity, stereochemistry, and the conformation adopted in the solid state. nih.govnih.gov This technique is invaluable for validating the structure of a novel scaffold or a complex polyheterocyclic product.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the carboxamide group. researchgate.net
Table 2: Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Reference |
|---|---|---|
| 1H NMR, 13C NMR | Provides information on the chemical environment of hydrogen and carbon atoms, confirming the carbon skeleton and substitution patterns. | acs.orgmdpi.com |
| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms, allowing for unambiguous assignment of signals and confirmation of regiochemistry. | researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Delivers exact mass-to-charge ratio, confirming the elemental formula. | nih.gov |
| Single-Crystal X-ray Diffraction | Provides the absolute 3D structure, including bond lengths, angles, and conformation in the solid state. | nih.govnih.gov |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups (e.g., -NH2, C=O, N-H). | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR: HSQC, HMBC, COSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, providing detailed information about the carbon-hydrogen framework. For derivatives of this compound, ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments like COSY, HSQC, and HMBC, are indispensable for complete structural assignment. researchgate.netyoutube.com
In the ¹H NMR spectra of related furo[3,2-b]pyridine derivatives, characteristic signals are observed for the aromatic protons of the pyridine and furan rings. For instance, in a methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate, the pyridine protons (5-H, 6-H, and 7-H) appear as doublets of doublets in the downfield region, typically between δ 7.56 and 8.74 ppm. mdpi.com The chemical shifts and coupling constants of these protons provide crucial information about their connectivity and the substitution pattern on the pyridine ring.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. In related heterocyclic systems, the carbonyl carbon of the carboxamide group typically resonates at a downfield chemical shift. nih.gov For example, in the ¹³C NMR spectrum of 2-ethoxy-4,6-dimethyl-N-(4-methylphenyl)-3-oxo-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide, the keto and amide carbonyl carbons appear at δ 197.3–197.4 ppm and within the typical range for amides, respectively. nih.gov
2D NMR techniques are employed to establish definitive correlations between protons and carbons.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of adjacent protons within the pyridine and any alkyl or aryl substituents. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. columbia.edu The HSQC experiment is significantly more sensitive than older techniques like DEPT-135. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically over two to three bonds, and sometimes four in conjugated systems). youtube.comcolumbia.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking substituents to the core furo[3,2-b]pyridine scaffold. nih.govcolumbia.edu
Table 1: Representative ¹H and ¹³C NMR Data for a Furo[3,2-b]pyridine Analog
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from ¹H to ¹³C) |
|---|---|---|---|
| 5-H | 8.74 (dd, J = 4.4, 1.6 Hz) | - | C7, C4a |
| 6-H | 7.56 (dd, J = 8.0, 4.4 Hz) | - | C4, C7a |
| 7-H | 8.61 (dd, J = 8.0, 1.6 Hz) | - | C5, C4a |
| Amide NH₂ | Variable | - | C=O |
| Carboxamide C=O | - | ~160-165 | - |
Data is hypothetical and based on typical values for related structures.
High-Resolution Mass Spectrometry (HRMS/HR-ESI-MS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a compound with high accuracy. rsc.org By providing an exact mass measurement, typically to within a few parts per million (ppm) of the theoretical value, HRMS allows for the unambiguous determination of the molecular formula. This technique is crucial for confirming the identity of newly synthesized this compound derivatives.
Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HRMS (HR-ESI-MS) that is well-suited for analyzing polar and thermally labile molecules like many carboxamide derivatives. rsc.org The analysis typically observes the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. nih.gov For example, in the characterization of 3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, the calculated mass for the protonated molecule [C₁₆H₁₅FN₂OS]⁺ was 316.0914, and the experimentally found value was 316.0910, confirming the elemental composition. nih.gov
Table 2: Example of HRMS Data for a Hypothetical Derivative
| Derivative | Molecular Formula | Ion | Calculated m/z | Found m/z |
|---|---|---|---|---|
| N-phenyl-3-aminofuro[3,2-b]pyridine-2-carboxamide | C₁₄H₁₁N₃O₂ | [M+H]⁺ | 254.0924 | 254.0921 |
Data is for illustrative purposes.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound and its derivatives, IR spectroscopy provides clear evidence for key functional groups.
The most prominent and diagnostic peaks include:
N-H Stretching: The amino (NH₂) and amide (N-H) groups exhibit characteristic stretching vibrations in the region of 3500-3200 cm⁻¹. Primary amines typically show two bands in this region, corresponding to symmetric and asymmetric stretching. For example, the IR spectrum of a bis(pyridine) derivative showed intense stretching bands at 3378 and 3292 cm⁻¹ for the NH₂ groups. orientjchem.org
C=O Stretching: The carbonyl group of the carboxamide function gives rise to a strong absorption band, typically in the range of 1680-1630 cm⁻¹. In a related thienopyridine derivative, the amide C=O stretch was observed at 1690–1695 cm⁻¹. nih.gov
C-O Stretching: The C-O-C stretching of the furan ring usually appears in the 1250-1050 cm⁻¹ region.
C≡N Stretching: If a nitrile group were present on a derivative, a sharp, medium-intensity band would be expected around 2260-2220 cm⁻¹. orientjchem.org
The IR spectrum, therefore, serves as a rapid and effective method for confirming the presence of the essential carboxamide and amino functionalities within the synthesized molecules.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Bond | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|---|
| Primary Amine | N-H | Stretch | 3500-3300 (two bands) |
| Amide | N-H | Stretch | 3400-3200 |
| Amide | C=O | Stretch | 1680-1630 |
| Furan | C-O-C | Stretch | 1250-1050 |
Values are approximate and can vary based on molecular structure and environment.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
For novel derivatives of this compound, obtaining single crystals suitable for X-ray diffraction analysis can confirm the connectivity established by NMR and MS, and reveal the spatial arrangement of the substituents. nih.gov In cases where stereoisomers are possible, X-ray crystallography can unambiguously determine the relative and absolute configuration of the molecule. For instance, in an unusual oxidative dimerization of a related thienopyridine series, X-ray analysis of a single crystal grown from DMSO-d₆ was used to determine the complex polyheterocyclic structure and its stereochemistry. nih.gov
The analysis of crystal structures also reveals details about intermolecular forces, such as hydrogen bonding. In the crystal structure of N′-aminopyridine-2-carboximidamide, intermolecular N—H⋯N hydrogen bonds lead to the formation of a two-dimensional network, which dictates the packing of the molecules in the crystal lattice. researchgate.net Such information is crucial for understanding the solid-state properties of the compounds.
Future Directions and Research Gaps in 3 Aminofuro 3,2 B Pyridine 2 Carboxamide Chemistry
Development of More Efficient, Sustainable, and Scalable Synthetic Methodologies
A primary focus for future research is the optimization of the synthesis of 3-Aminofuro[3,2-b]pyridine-2-carboxamide and its derivatives. Current multi-step synthetic routes, often starting from commercially available 2-amino-3-hydroxypyridine, present challenges in terms of efficiency and cost-effectiveness. Researchers are actively exploring more streamlined and environmentally friendly approaches.
The development of sustainable and "green" synthetic methods is a key objective. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions, such as those offered by microwave-assisted synthesis and flow chemistry. Biocatalysis is also being investigated as a potential avenue for more sustainable production. Furthermore, the scalability of synthetic methods is a critical consideration for the transition from laboratory-scale research to industrial application, which is essential for preclinical and clinical development. Efforts are underway to develop robust and scalable processes that can be implemented in an industrial setting.
Deeper Elucidation of Mechanism of Action for Observed Preclinical Biological Activities
While preclinical studies have demonstrated the biological activities of derivatives of this compound, a comprehensive understanding of their mechanisms of action is often still developing. For instance, in the context of its antiviral activity against SARS-CoV-2, preliminary studies and molecular docking suggest that a derivative, compound 8d, may target the viral RNA-dependent RNA polymerase (RdRp). Similarly, the anticancer effects of another derivative, compound 12c, are thought to stem from its inhibition of tubulin polymerization.
However, further in-depth mechanistic studies are required to confirm these initial findings and to fully characterize the molecular interactions and downstream cellular effects. A more profound understanding of the mechanism of action is crucial for the rational design of more potent and selective compounds and for identifying potential off-target effects.
Exploration of Novel Biological Targets and Emerging Therapeutic Areas
The furo[3,2-b]pyridine (B1253681) scaffold, from which this compound is derived, is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a diverse range of biological targets. While significant research has focused on its antiviral and anticancer properties, there is considerable potential for its application in other therapeutic areas.
Future research will likely explore the activity of these compounds against a broader array of biological targets. This includes investigating their potential as anti-inflammatory, antibacterial, and antifungal agents. The synthesis of structurally diverse libraries of furo[3,2-b]pyridine derivatives will be instrumental in screening for new biological activities and identifying novel therapeutic targets.
Integration of Advanced Computational Approaches for Enhanced Predictive Modeling
Computational methods, such as molecular docking and molecular dynamics simulations, have become indispensable tools in modern drug discovery. These approaches have already been employed to provide insights into the binding of furo[3,2-b]pyridine derivatives to their putative targets, such as the SARS-CoV-2 RdRp and tubulin.
The future integration of more advanced computational modeling will be key to accelerating the drug development process. These predictive models can be used to rationalize structure-activity relationships (SAR), predict the binding modes of new derivatives, and design compounds with improved potency and selectivity. A synergistic approach that combines computational predictions with experimental validation is crucial for the efficient optimization of lead compounds.
Strategies for Overcoming Persistent Synthetic Challenges (e.g., Regioselectivity, Scalability for Industrial Applications)
A significant hurdle in the synthesis of furo[3,2-b]pyridines is the control of regioselectivity. The formation of the desired regioisomer can be influenced by numerous factors, including the choice of starting materials, reaction conditions, and catalysts. Researchers are actively investigating new catalytic systems and reaction protocols to achieve higher regioselectivity.
As previously mentioned, scalability is another major challenge for the practical application of these compounds in drug development. Overcoming this requires the development of synthetic routes that are not only high-yielding and cost-effective but also robust and reproducible on a large scale. This is a critical step for ensuring a sufficient supply of these compounds for extensive preclinical and potential clinical studies.
Q & A
Basic Synthesis Methods and Key Reagents
Q: What are the standard synthetic routes for preparing 3-Aminofuro[3,2-b]pyridine-2-carboxamide, and what reagents are critical for functionalization? A: A common method involves cyclization of precursors such as 4,6-disubstituted-2-hydroxypyridine-3-carbonitrile with chloroacetamide derivatives under reflux in dry acetone using anhydrous potassium carbonate as a base. The amino group at position 3 is introduced via nucleophilic substitution or condensation reactions. Key reagents include 2-chloro-N-phenylacetamide for carboxamide formation and controlled acidic/alkaline conditions to stabilize the fused heterocyclic core .
Analytical Characterization Techniques
Q: Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound? A:
- 1H/13C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and carboxamide NH2 signals (δ ~7.2 ppm).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 288.74 for derivatives) confirm molecular weight .
- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water mobile phases.
Data tables for related compounds (e.g., antibacterial activity) can guide comparative analyses .
Assessing Biological Activity: Experimental Design
Q: How should researchers design assays to evaluate the compound’s enzyme inhibition or antimicrobial potential? A:
- Kinase Inhibition : Use fluorescence-based assays (e.g., ATP-competitive binding) with recombinant kinases.
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains.
- Data Interpretation : Compare selectivity indexes (e.g., >100 for active derivatives) and cross-validate with molecular docking to identify binding motifs .
Safety and Handling Protocols
Q: What precautions are necessary when handling this compound, given its regulatory classification? A: Under EU CLP regulations, it may cause skin/respiratory irritation. Use PPE (gloves, goggles) and work in fume hoods. Storage at 2–8°C in airtight containers prevents degradation. Waste disposal must comply with hazardous chemical protocols .
Advanced Synthesis: Microwave-Assisted Optimization
Q: How can microwave irradiation improve the synthesis of fused heterocyclic analogs? A: Microwave conditions (e.g., 150°C, 20 min) reduce reaction times from hours to minutes, enhancing yield (e.g., 85% vs. 60% conventional). Solvent choice (DMF or ethanol) and catalyst loading (e.g., 0.1 eq. Pd) are critical variables .
Resolving Data Contradictions in Biological Studies
Q: How should researchers address discrepancies in reported biological activities across similar derivatives? A:
- Control Experiments : Replicate assays under identical conditions (pH, temperature).
- Structural Nuances : Compare substituent effects (e.g., 4-chlorophenyl vs. methyl groups) using SAR tables. For example, Compound B shows strong antibacterial activity, while Compound A is moderate .
- Statistical Validation : Apply ANOVA or t-tests to confirm significance (p < 0.05).
Computational Modeling for Target Identification
Q: What computational strategies can predict the compound’s molecular targets? A:
- Docking Simulations : Use AutoDock Vina with kinase domains (e.g., PDB ID 1ATP).
- QSAR Models : Correlate logP values (>2.5) with membrane permeability.
- In Silico Toxicity : Predict ADMET properties via SwissADME or ProTox-II .
Structure-Activity Relationship (SAR) Studies
Q: How do substituent modifications influence bioactivity? A:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Chlorophenyl | 4-position | ↑ Antibacterial potency |
| Methyl | 5-position | ↓ Cytotoxicity |
| Trifluoromethyl | 6-position | ↑ Metabolic stability |
Electron-withdrawing groups (e.g., -CF3) enhance target binding, while bulky substituents reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
